N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxamide group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds such as:
N-(4-fluorophenyl)benzamide: Similar in structure but lacks the pyran ring.
N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide: Similar but without the methoxy group.
N-(4-fluorophenyl)-5-hydroxy-4-oxo-4H-pyran-2-carboxamide: Similar but with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10FNO4 |
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Molecular Weight |
263.22 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C13H10FNO4/c1-18-12-7-19-11(6-10(12)16)13(17)15-9-4-2-8(14)3-5-9/h2-7H,1H3,(H,15,17) |
InChI Key |
HJKZKKALOCBJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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